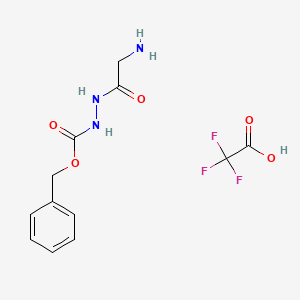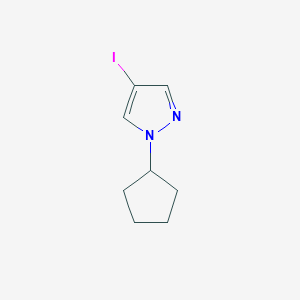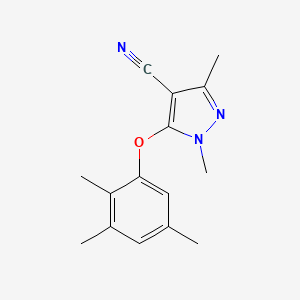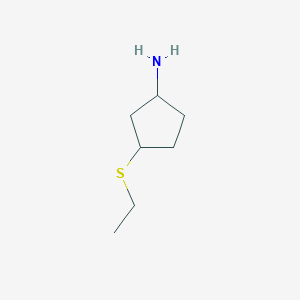![molecular formula C12H17Cl2NO2 B1426352 3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219979-47-1](/img/structure/B1426352.png)
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Novel Organic Compounds
- Synthesis of Methoxylated Pyrrolin-2-ones : A study demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones using chlorinated pyrrolidin-2-ones. These compounds are useful for preparing agrochemicals and medicinal compounds, highlighting a significant application in chemical synthesis (Ghelfi et al., 2003).
Development of Anti-inflammatory Agents
- Anti-inflammatory Potential : Research on the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to 3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride, was aimed at developing novel anti-inflammatory agents (Moloney, 2001).
Applications in Heterocyclic Chemistry
- Pyrrolidines in Heterocyclic Chemistry : A study explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, demonstrating the significance of pyrrolidines in modern science, including their use in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Pyrrolidine Derivatives as Antiviral Agents
- Antiviral Activity of Pyrrolidine Derivatives : Research on the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines shows the potential application of pyrrolidine derivatives in antiviral drug development (Saxena et al., 1988).
Catalysis and Synthetic Applications
- Catalysis and Synthesis of Piperidines : The enantioselective synthesis of 2,3-disubstituted piperidines from methylpyroglutamate, involving derivatives of pyrrolidine, highlights its importance in the field of catalysis and the synthesis of complex organic compounds (Calvez et al., 1998).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in drug discovery .
Mode of Action
Pyrrolidine derivatives are known for their versatility in interacting with different biological targets, which can lead to various changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activity .
Result of Action
The effects would be determined by the compound’s interaction with its biological targets and the subsequent changes in cellular processes .
Properties
IUPAC Name |
3-[(2-chloro-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUZCVVNXQULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


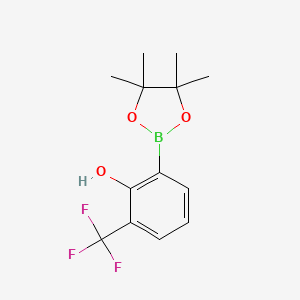
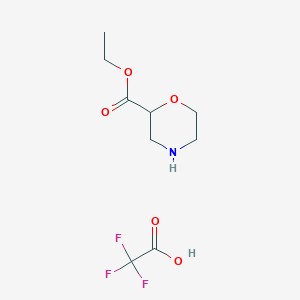


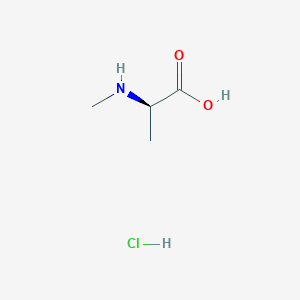
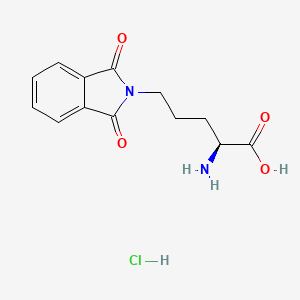
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)
![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)
